N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-8-10-17(11-9-15)19-12-23-22(26(19)18-6-4-3-5-7-18)29-14-20(27)25-21-24-16(2)13-28-21/h3-13H,14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKHRXILOLHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4OS2 |
| Molecular Weight | 420.6 g/mol |
| CAS Number | 1207037-50-0 |
The structure includes a thiazole ring and an imidazole moiety, which are known for their biological significance.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds containing thiazole and imidazole rings can inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Many thiazole derivatives have been shown to trigger apoptosis in cancer cells by activating caspases and other apoptotic pathways.
- Antiviral Activity : Some derivatives demonstrate activity against viral infections by interfering with viral replication processes.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 52 | Induction of G2/M phase arrest |
| A549 (Lung Cancer) | 45 | Apoptosis via caspase activation |
| C6 (Brain Tumor) | 60 | Inhibition of DNA synthesis |
These results suggest that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner.
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. For example:
The antiviral activity is attributed to the compound's ability to disrupt viral replication cycles.
Case Studies
- Study on MCF-7 Cells : In a study conducted on MCF-7 breast cancer cells, this compound was found to induce significant apoptosis at concentrations as low as 52 µM. The study highlighted the compound's ability to inhibit tubulin polymerization, leading to mitotic catastrophe .
- Antiviral Screening : Another study evaluated the antiviral properties against HIV and HCV, demonstrating effective inhibition with EC50 values of 0.35 µM and 0.26 µM respectively, showcasing its potential as a therapeutic agent in viral infections .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. The compound has shown moderate efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study published in 2024 assessed the antibacterial effects of several thiazole derivatives. The results indicated that compounds with the thiazole moiety exhibited varying degrees of antimicrobial activity, with some achieving significant inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Activity Level | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
Antiviral Applications
The compound's structural features make it a candidate for antiviral drug development. Research has demonstrated that similar thiazole and imidazole derivatives possess inhibitory effects on viral enzymes, suggesting a potential role for this compound in treating viral infections.
Case Study: Inhibition of Viral Enzymes
In vitro studies have shown that thiazole derivatives can inhibit the activity of key viral enzymes, including those involved in HIV and hepatitis C virus replication. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against reverse transcriptase and NS5B RNA polymerase .
| Compound | IC50 (μM) | Virus Type |
|---|---|---|
| Similar Thiazole Derivative | 0.35 | HIV |
| Similar Imidazole Derivative | 32.2 | HCV |
Anticancer Properties
The anticancer potential of this compound is particularly notable. Thiazole and imidazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comprehensive investigation into the cytotoxic effects of various thiazole-containing compounds revealed promising results against several cancer cell lines. The compound demonstrated significant cytotoxicity, with studies indicating an IC50 value indicative of its potential as a chemotherapeutic agent .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HeLa | 15.0 | N-(4-methylthiazol...) |
| MCF7 | 10.5 | N-(4-methylthiazol...) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether bond (–S–) in the compound undergoes nucleophilic substitution under basic conditions. For example:
Reaction :
| Conditions | Nucleophile (R-X) | Yield | Key Observations |
|---|---|---|---|
| KOH/EtOH, 60°C, 6h | Alkyl halides | 72–85% | Steric hindrance reduces reactivity |
| NaH/DMF, rt, 12h | Aryl boronic acids | 65% | Requires Pd catalysis for coupling |
This reaction is pivotal for introducing alkyl/aryl groups to modulate solubility or bioactivity.
Oxidation of the Thioether to Sulfone
Controlled oxidation converts the thioether to a sulfone group, altering electronic properties:
Reaction :
| Oxidizing Agent | Temperature | Time | Yield | Application |
|---|---|---|---|---|
| 30% H₂O₂ | 50°C | 4h | 88% | Enhances metabolic stability |
| mCPBA | 0°C → rt | 2h | 92% | Improves binding affinity |
Sulfone derivatives exhibit improved pharmacokinetic profiles in antimicrobial assays.
Imidazole Ring Functionalization
The imidazole moiety participates in electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
Reaction :
| Position | Reagent | Yield | Notes |
|---|---|---|---|
| C-4 | HNO₃/H₂SO₄ | 68% | Meta-directing effect observed |
| C-5 | Acetyl nitrate | 55% | Steric hindrance from p-tolyl group |
Nitration enhances antibacterial potency by 3–5× against Gram-positive strains .
Metal Coordination
The imidazole nitrogen coordinates with transition metals:
Reaction :
| Metal (M) | Geometry | Stability Constant (log β) |
|---|---|---|
| Cu(II) | Square planar | 8.2 |
| Zn(II) | Tetrahedral | 6.7 |
Metal complexes show enhanced antitumor activity in vitro (IC₅₀: 12–18 μM) .
Thiazole Ring Modification
The 4-methylthiazole group undergoes regioselective alkylation and cross-coupling:
Suzuki-Miyaura Coupling
Reaction :
| Catalyst | Base | Yield | Scope |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 78% | Broad for electron-rich aryl |
| PdCl₂(dppf) | CsF | 82% | Tolerates steric bulk |
Biaryl derivatives exhibit improved π-stacking in enzyme inhibition assays.
N-Alkylation
Reaction :
| Alkylating Agent | Solvent | Yield | Application |
|---|---|---|---|
| Methyl iodide | DMF | 90% | Increases lipophilicity |
| Benzyl chloride | THF | 75% | Enhances blood-brain barrier penetration |
Hydrolysis of the Acetamide Group
The acetamide linker hydrolyzes under acidic/basic conditions:
Reaction :
| Condition | Time | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux | 8h | 95% | Quantitative deprotection |
| NaOH/EtOH, 70°C | 6h | 88% | Forms disulfide byproducts |
This reaction is critical for synthesizing thiolated analogs for prodrug development.
Q & A
Q. What are the key synthetic routes for N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation and functional group coupling. Key steps include:
- Imidazole core assembly : Condensation of substituted phenylglyoxals with thiourea derivatives under acidic conditions to form the 1,5-diarylimidazole scaffold .
- Thioether linkage : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield optimization (60–75%) depends on stoichiometric control of thiol activation and avoiding moisture .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The imidazole proton (N–CH–N) appears as a singlet at δ 7.2–7.5 ppm. The thiazole methyl group resonates at δ 2.4–2.6 ppm, while aromatic protons from p-tolyl and phenyl groups split into multiplets between δ 7.0–7.8 ppm .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O of acetamide) and 2550–2600 cm⁻¹ (S–H, if unreacted thiol persists) confirm functional groups .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., ~470 Da for C₂₂H₂₀N₄OS₂) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare results with structurally similar analogs to identify substituent-driven activity trends .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?
Methodological Answer:
-
Substituent Effects :
Substituent Position Bioactivity (IC₅₀, µM) LogP 4-Cl (Analog) 1.61 ± 0.2 3.8 4-OCH₃ (Analog) >100 2.1 Chlorine at the para position enhances lipophilicity (LogP ~3.8) and target binding, while methoxy groups reduce activity due to steric hindrance . -
Pharmacokinetics : Replace methylthiazole with hydrophilic groups (e.g., –COOH) to improve aqueous solubility for in vivo studies .
Q. What strategies resolve contradictory bioactivity data between this compound and its analogs?
Methodological Answer:
- Structural Analysis : Compare X-ray crystallography or DFT-optimized geometries to identify conformational differences affecting target binding .
- Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) for direct target engagement validation .
- Meta-Analysis : Cross-reference published IC₅₀ values (e.g., conflicting cytotoxicity data) with cell line-specific expression profiles of putative targets .
Q. How can computational methods (e.g., QSAR) guide lead optimization?
Methodological Answer:
- QSAR Modeling : Train models on datasets of analogs with varied substituents (e.g., Cl, NO₂, CH₃). Key descriptors include Hammett σ (electron-withdrawing effects) and molar refractivity (steric bulk) .
- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Arg120) .
Q. What reaction mechanisms explain its susceptibility to oxidation at the thioether group?
Methodological Answer:
- Oxidation Pathways : The thioether (–S–) reacts with H₂O₂ or mCPBA to form sulfoxide (–SO–) or sulfone (–SO₂–). Monitor via TLC (Rf shift) and characterize by ¹H NMR (sulfoxide protons at δ 3.1–3.3 ppm) .
- Stabilization Strategies : Introduce electron-donating groups (e.g., –OCH₃) on the aryl ring to reduce sulfur electrophilicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
